Trp-Ser-Glu
Description
Properties
CAS No. |
62568-64-3 |
|---|---|
Molecular Formula |
C19H24N4O7 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H24N4O7/c20-12(7-10-8-21-13-4-2-1-3-11(10)13)17(27)23-15(9-24)18(28)22-14(19(29)30)5-6-16(25)26/h1-4,8,12,14-15,21,24H,5-7,9,20H2,(H,22,28)(H,23,27)(H,25,26)(H,29,30)/t12-,14-,15-/m0/s1 |
InChI Key |
UIRPULWLRODAEQ-QEJZJMRPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Biological Activity
Trp-Ser-Glu (Tryptophan-Serine-Glutamic Acid) is a tripeptide that has garnered attention for its potential biological activities, especially in the context of neurobiology and cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
This compound consists of three amino acids:
- Tryptophan (Trp) : An essential amino acid involved in serotonin production.
- Serine (Ser) : A non-essential amino acid that plays a role in metabolism and neurotransmitter synthesis.
- Glutamic Acid (Glu) : An amino acid that functions as a neurotransmitter and is crucial for cellular metabolism.
The sequence of these amino acids contributes to the peptide's unique properties and biological functions.
- Neurotransmitter Precursor : Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The presence of Ser and Glu may enhance the stability and transport of Trp across the blood-brain barrier, potentially increasing serotonin synthesis .
- Cell Signaling : Glutamic acid is known for its role as an excitatory neurotransmitter. The combination with Ser may modulate synaptic transmission and plasticity, impacting cognitive functions .
- Cancer Targeting : Recent studies have indicated that Ser-Glu can be used as a targeting ligand for nanoparticles in cancer therapy. Specifically, it has shown selective binding to pancreatic cancer cells via the peptide transporter 1 (PEPT1), enhancing the efficacy of drug delivery systems .
Case Studies
- Nanoparticle Functionalization : A study demonstrated that nanoparticles conjugated with Ser-Glu effectively targeted pancreatic cancer cells both in vitro and in vivo. The study showed that these nanoparticles were internalized by AsPC-1 cells, indicating the potential for targeted cancer therapies using this compound .
- Dietary Supplementation Effects : Research on dietary Trp supplementation has highlighted its effects on behavioral responses and stress management. Increased levels of serotonin from enhanced Trp availability may contribute to improved mood and reduced anxiety .
Comparative Biological Activity
The biological activity of this compound can be compared to other peptides such as Delta-Sleep-Inducing Peptide (DSIP), which also influences sleep patterns but through different mechanisms. Below is a comparison table summarizing key aspects:
| Feature | This compound | Delta-Sleep-Inducing Peptide (DSIP) |
|---|---|---|
| Composition | Tryptophan - Serine - Glutamic Acid | Varies (contains multiple amino acids) |
| Primary Function | Neurotransmitter precursor | Induces sleep |
| Mechanism of Action | Enhances serotonin synthesis | Modulates sleep-wake cycles |
| Therapeutic Applications | Cancer targeting, mood regulation | Sleep disorders |
Comparison with Similar Compounds
Comparison with Similar Compounds
Trp-Ser-Glu shares structural and functional similarities with several peptides and derivatives. Below is a detailed comparison:
Cyclo(Trp-Ser)
- Structure : Cyclic dipeptide (cyclized via amide bond between Trp and Ser).
- Function: Acts as a bacterial quorum sensing inhibitor (QSI), disrupting biofilm formation and virulence factor production in Pseudomonas aeruginosa .
- Key Findings :
- Contrast with this compound : Unlike the linear this compound, cyclo(Trp-Ser) has rigid conformation due to cyclization, improving enzymatic stability and membrane penetration.
γ-Glu-Trp (EnW Peptides)
- Structure : γ-glutamyl-tryptophan derivatives (e.g., γ-Glu-Trp, γ-[Glu]₂-Trp).
- Function : Modulates serotonin (5-HT) synthesis in zebrafish, alleviating anxiety-like behaviors .
- Key Findings :
- Contrast with this compound : The γ-glutamyl linkage in EnW peptides enhances metabolic stability, whereas this compound’s linear structure may limit its pharmacokinetic profile.
p-Glu-Ser-Leu-Arg-Trp Amide
- Structure : Pentapeptide with pyroglutamate (p-Glu) and C-terminal amidation.
- Key Findings :
- Contrast with this compound : The extended sequence and post-translational modifications (amidation, p-Glu) confer receptor specificity absent in this compound.
DSIP Analogues
- Structure : DSIP (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) and its truncated analogues, including this compound .
- Function : Induces slow-wave sleep in mammals.
- Key Findings :
- Contrast with this compound : Full-length DSIP exhibits stronger sleep-inducing effects, suggesting this compound may serve as a minimal active fragment.
Table 1: Structural and Functional Comparison
Mechanistic and Pharmacokinetic Differences
- Solubility: Cyclo(Trp-Ser) derivatives were modified to address poor water solubility , whereas γ-Glu-Trp’s solubility is naturally enhanced by glutamylation . This compound’s solubility remains unoptimized.
- Target Specificity : The sea anemone pentapeptide and DSIP show CNS specificity, while cyclo(Trp-Ser) targets bacterial communication .
- Metabolic Stability : γ-Glu-Trp and amidated peptides resist proteolysis better than linear tripeptides like this compound.
Preparation Methods
Resin Selection and Initial Amino Acid Anchoring
Solid-phase synthesis begins with anchoring the C-terminal amino acid (glutamic acid) to a polymeric resin. Benzhydrylamine (BHA) resins or chloromethylated polystyrene resins are preferred for carboxylate attachment via amide bonds. For glutamic acid, the γ-carboxyl group is typically protected as a tert-butyl ester (OtBu), while the α-carboxyl is activated for resin coupling. In US4569967A, chloromethylated resins are functionalized with secondary amines to enable stable amide linkages, ensuring minimal racemization during subsequent couplings.
Protection Schemes and Sequential Coupling
The α-amino group of glutamic acid is protected with tert-butoxycarbonyl (Boc) or 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups. Boc chemistry, as detailed in US4569967A, employs trifluoroacetic acid (TFA) for iterative deprotection, whereas Fmoc relies on piperidine. Serine’s hydroxyl group is shielded with benzyl (Bzl) or tert-butyl (tBu) ethers, while tryptophan’s indole ring remains unprotected due to its relative inertness.
Coupling agents such as dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) facilitate amide bond formation. US4569967A specifies DCC-mediated couplings in dimethylformamide (DMF) at room temperature for 1.5–2 hours, achieving >98% coupling efficiency per cycle. After each coupling, ninhydrin testing confirms reaction completeness, with incomplete steps necessitating recoupling.
Cleavage and Global Deprotection
Post-synthesis, the peptide-resin undergoes cleavage using anhydrous hydrogen fluoride (HF) or TFA. HF at 0°C for 2 hours, with anisole as a scavenger, simultaneously cleaves the peptide and removes Boc and benzyl-based protections. For Fmoc-based syntheses, TFA cocktails (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5) are employed, preserving acid-labile protections like OtBu until final deprotection.
Solution-Phase Synthesis of this compound
Stepwise Condensation Strategy
Solution-phase synthesis involves sequential coupling of protected amino acids in organic solvents. Glutamic acid’s α-carboxyl is activated as a p-nitrophenyl ester, while its γ-carboxyl remains protected as a benzyl ester. Serine’s hydroxyl is safeguarded with a tert-butyl group, and tryptophan’s α-amino group uses Boc protection.
Coupling proceeds via mixed carbonic anhydrides or carbodiimides. US4569967A highlights DCC/HOBt activation in dichloromethane (DCM), with reaction monitoring via thin-layer chromatography (TLC). After each coupling, intermediates are purified by silica gel chromatography to remove unreacted reagents.
Final Deprotection and Purification
Global deprotection employs catalytic hydrogenation (Pd/C, H2) to remove benzyl groups and TFA for Boc cleavage. The resultant crude peptide is purified by ion-exchange chromatography on carboxymethyl cellulose (CMC) columns, followed by partition chromatography on Sephadex G-25. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >99% purity.
Enzymatic Synthesis and Biocatalytic Approaches
Protease-Catalyzed Fragment Condensation
Subtilisin or thermolysin catalyzes peptide bond formation in reverse hydrolysis. For this compound, fragments like Z-Trp-Ser-OtBu and H-Glu-OBzl could be ligated in aqueous-organic biphasic systems. However, low yields (<30%) and stringent pH/temperature requirements limit scalability.
Comparative Analysis of Synthesis Methods
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Enzymatic Synthesis |
|---|---|---|---|
| Yield | 70–85% | 50–65% | 20–35% |
| Purity | >95% after HPLC | >90% after chromatography | <80% |
| Time | 3–5 days | 7–10 days | 2–4 days |
| Cost | High (resins, reagents) | Moderate | Low (enzymes reusable) |
| Racemization Risk | Low (0.5–2%) | Moderate (3–8%) | Negligible |
Challenges and Optimization Strategies
Racemization During Activation
Glutamic acid’s α-carboxyl activation risks racemization, especially with DCC. US4569967A mitigates this via HOBt additive, reducing racemization to <1%. Pre-activation as pentafluorophenyl esters further stabilizes intermediates.
Side Reactions with Tryptophan
Tryptophan’s indole ring is susceptible to oxidation. Synthesis under inert atmospheres (N2/Ar) with antioxidants (e.g., ascorbic acid) preserves integrity.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing and purifying Trp-Ser-Glu?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is the most common approach. Key steps include:
- Resin activation : Use of Rink amide resin for C-terminal amidation.
- Coupling cycles : Sequential addition of Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Trp(Boc)-OH with HBTU/DIPEA activation.
- Deprotection and cleavage : TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) to remove side-chain protecting groups and release the peptide.
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) to achieve >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of techniques ensures structural accuracy:
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (expected: ~405.4 Da).
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 or D2O to verify backbone connectivity and side-chain conformations.
- Circular dichroism (CD) : To assess secondary structure in aqueous buffers, particularly pH-dependent folding .
Advanced Research Questions
Q. What computational approaches model the thermodynamic stability of this compound under varying pH conditions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Tools like GROMACS or AMBER simulate peptide behavior in explicit solvent models (e.g., TIP3P water) at different pH levels.
- Free energy calculations : Use umbrella sampling or metadynamics to analyze pH-dependent conformational changes, focusing on protonation states of Glu (pKa ~4.1) and Trp (indole ring stability).
- Validation : Compare simulation results with experimental CD and NMR data to refine force fields .
Q. How can contradictory binding affinity data for this compound across studies be reconciled?
- Methodological Answer : Contradictions often arise from experimental variables. A systematic approach includes:
- Meta-analysis : Pool data from multiple studies and apply mixed-effects models to account for variability in buffer composition (e.g., ionic strength), temperature, and assay type (SPR vs. ITC).
- Control experiments : Replicate binding assays under standardized conditions (e.g., 25°C, PBS pH 7.4) with internal controls (e.g., known ligands).
- Error source identification : Quantify batch-to-batch peptide purity variations using HPLC-MS .
Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer :
- Chemical modification : PEGylation or lipidation to enhance serum stability.
- Encapsulation : Use of liposomes or PLGA nanoparticles to protect against enzymatic degradation.
- In vivo tracking : Radiolabeling (e.g., 14C-Trp) or fluorescent tagging (FITC-Ser) for real-time biodistribution analysis in rodent models .
Experimental Design & Data Analysis
Q. How to design a robust assay for evaluating this compound’s antioxidant activity?
- Methodological Answer :
- Assay selection : Use ORAC (oxygen radical absorbance capacity) and DPPH radical scavenging assays.
- Controls : Include Trolox (water-soluble vitamin E analog) as a positive control.
- Data normalization : Express activity as μmol Trolox equivalents per mg peptide, adjusting for baseline absorbance fluctuations.
- Reproducibility : Triplicate runs with blinded sample analysis to minimize bias .
Q. What statistical methods address batch variability in this compound synthesis?
- Methodological Answer :
- ANOVA : Compare purity and yield across batches to identify significant outliers.
- Multivariate analysis : PCA (principal component analysis) to correlate variability with synthesis parameters (e.g., coupling time, reagent lot).
- Quality-by-design (QbD) : Implement DoE (design of experiments) to optimize critical process parameters .
Ethical & Reproducibility Considerations
Q. How to ensure ethical compliance in animal studies involving this compound?
- Methodological Answer :
- Institutional approval : Submit protocols to IACUC (Institutional Animal Care and Use Committee) with justification for sample sizes and endpoints.
- ARRIVE guidelines : Adhere to reporting standards for humane endpoints and data transparency.
- Data sharing : Deposit raw pharmacokinetic data in repositories like Zenodo for independent verification .
Q. What documentation practices enhance reproducibility of this compound research?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
